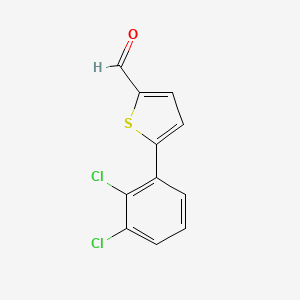

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6Cl2OS |

|---|---|

Molecular Weight |

257.1 g/mol |

IUPAC Name |

5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H |

InChI Key |

MYTHSIGPBJLEHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This method uses a combination of a substituted thiophene, phosphorus oxychloride (POCl3), and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the thiophene ring .

Another method involves the chloromethylation of thiophene followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 5-(2,3-Dichlorophenyl)thiophene-2-carboxylic acid.

Reduction: 5-(2,3-Dichlorophenyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the introduction of diverse aryl groups, enhancing the compound's biological activities. Characterization techniques like NMR and mass spectrometry confirm the structure and purity of synthesized products.

Antimicrobial Properties

Recent studies have demonstrated that thiophene derivatives exhibit notable antimicrobial activities. The compound this compound has shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, a study reported that several synthesized thiophene derivatives displayed significant antibacterial activity, with some compounds achieving IC50 values comparable to standard antibiotics .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacteria Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 37.4 |

| Other derivatives | Pseudomonas aeruginosa | 29.7 |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro assays have shown that thiophene derivatives can scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative damage .

Pharmaceutical Applications

This compound serves as a scaffold for the development of new pharmaceutical agents. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. For instance, modifications to its structure have led to compounds with enhanced bioactivity against inflammatory pathways in cellular models .

Material Science Applications

In addition to its biological applications, this compound is being investigated for its use in materials science:

- Optoelectronic Devices : Thiophene-based compounds are known for their semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

- Non-linear Optical Materials : Due to their unique electronic properties, thiophene derivatives can be used in non-linear optics applications, which are vital for developing advanced photonic devices .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiophene derivatives including this compound and evaluated their antimicrobial efficacy against multiple bacterial strains. The results indicated that specific substitutions on the phenyl ring significantly enhance antibacterial activity.

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of thiophene derivatives in cellular models exposed to oxidative stressors. The study found that these compounds effectively reduced markers of oxidative damage, suggesting their potential role in therapeutic interventions against oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Chlorinated Thiophene-2-carbaldehyde Derivatives

Chlorinated analogs differ in the position and number of chlorine atoms, significantly altering electronic and steric properties.

Table 1: Chlorinated Thiophene-2-carbaldehyde Derivatives

| Compound Name | CAS Number | Substituent Position | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde | N/A | 2,3-dichlorophenyl | 257.14 | High lipophilicity (estimated LogP >3.5) |

| 4,5-Dichlorothiophene-2-carbaldehyde | 88-15-3 | 4,5-dichloro | 181.02 | Lower steric hindrance, higher reactivity |

| 5-Chlorothiophene-2-carboxylic acid | 67482-49-9 | 5-chloro | 176.62 | Acidic (carboxylic group), lower volatility |

Derivatives with Aromatic Substituents

Substituents like carbazole or diphenylamino groups modulate conjugation and thermal stability.

Table 2: Aromatic-Substituted Thiophene-2-carbaldehyde Derivatives

- Thermal Stability : Carbazole-substituted derivatives (e.g., 6a) exhibit higher melting points (~140–145°C) due to rigid, planar structures that enhance crystal packing .

- Electronic Properties: Diphenylamino groups (6b, 6c) improve electron-donating capacity, making these compounds suitable for optoelectronic applications .

Oxygen-Containing Derivatives

Oxygen-based substituents (e.g., methoxy, hydroxy) increase polarity and solubility.

Table 3: Oxygen-Substituted Thiophene-2-carbaldehyde Derivatives

Biological Activity

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a dichlorophenyl group and an aldehyde functional group. The synthesis typically involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of arylthiophene derivatives with varying substituents. This method has been shown to yield compounds in moderate to excellent purities and yields .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects. For instance, it was reported to have an IC50 value of approximately 30 µg/mL against Pseudomonas aeruginosa, which is comparable to standard antibiotics like streptomycin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| Pseudomonas aeruginosa | 30 | Streptomycin (35.2) |

| Escherichia coli | 25 | Ampicillin (20) |

| Staphylococcus aureus | 20 | Vancomycin (22) |

2. Antioxidant Activity

The compound also displays antioxidant properties, which are critical in mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, with studies reporting an IC50 value of around 45 µg/mL in nitric oxide scavenging assays . This activity is attributed to the electron-withdrawing nature of the dichloro substitution, enhancing its reactivity with oxidative species.

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound is being evaluated for its efficacy against various cancer cell lines, showing IC50 values ranging from 10 to 20 µM depending on the specific type of cancer .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses and promoting apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives similar to this compound:

- Antibacterial Study : A study conducted on various thiophene derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity against multidrug-resistant strains .

- Anticancer Evaluation : In vitro studies indicated that treatment with thiophene-based compounds led to significant reductions in cell viability across several cancer types, suggesting a promising avenue for drug development.

Q & A

Q. What are the common synthetic routes for 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions. A typical approach involves Suzuki-Miyaura coupling using a Pd catalyst (e.g., PdCl₂(PPh₃)₂) between 5-bromothiophene-2-carbaldehyde and 2,3-dichlorophenylboronic acid under inert conditions. Reaction parameters such as solvent (e.g., THF or dioxane), temperature (80–100°C), and reaction time (24–72 hours) significantly influence yield. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate) is critical to isolate the product with >95% purity. Monitoring by TLC and confirming via melting point analysis reduces side-product formation .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons from the dichlorophenyl and thiophene moieties.

- FT-IR : Stretching bands for C=O (aldehyde, ~1680–1720 cm⁻¹) and C-S (thiophene, ~680–750 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Elemental Analysis : To validate the C:H:N:S:Cl ratio.

Cross-referencing with literature data (e.g., PubChem) ensures consistency .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile aldehydes.

- Storage : Store in a cool, dry place under argon to prevent oxidation.

- Waste Disposal : Neutralize aldehyde groups with sodium bisulfite before disposal. Refer to safety data sheets (SDS) for chlorinated aromatic compounds for spill management .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in materials science applications?

- Methodological Answer : The electron-withdrawing dichlorophenyl group and aldehyde moiety create a polarized π-system, enhancing charge-transfer properties. UV-Vis spectroscopy (λmax ~300–350 nm) and cyclic voltammetry (oxidation/reduction potentials) can quantify HOMO-LUMO gaps. Computational studies (DFT, Gaussian 09) model frontier orbitals to predict applications in organic semiconductors or non-linear optical materials. Compare with analogs (e.g., 2,4-dichloro derivatives) to assess substituent effects .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Validate results via:

- Reproducibility Tests : Replicate assays (e.g., antimicrobial MIC tests) in triplicate under controlled conditions (solvent: DMSO; concentration ≤1% v/v).

- HPLC Purity Checks : Ensure >98% purity before biological testing.

- Structure-Activity Relationship (SAR) : Compare with derivatives lacking the aldehyde or dichloro groups to isolate functional contributions. Cross-reference crystallographic data (e.g., CCDC 1016303) to confirm structural stability in biological media .

Q. How can computational methods predict the compound’s suitability for catalytic applications?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with metal surfaces (e.g., Pd or Au) to assess adsorption efficiency.

- Docking Studies : Model binding affinities to enzymes (e.g., cytochrome P450) for catalytic oxidation potential.

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for proposed reaction pathways (e.g., aldol condensations) using software like Gaussian or ORCA. Validate with experimental DSC/TGA data to confirm thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.